Ethylidenecyclooctane
Overview
Description
Ethylidenecyclooctane is a chemical compound with the molecular formula C10H18 . It has an average mass of 138.250 Da and a monoisotopic mass of 138.140854 Da .
Molecular Structure Analysis
The molecular structure of Ethylidenecyclooctane consists of a cyclooctane ring with an ethylidene group attached . This structure can be represented in 2D or 3D molecular models .Physical And Chemical Properties Analysis
Ethylidenecyclooctane has a density of 0.9±0.1 g/cm3, a boiling point of 189.0±7.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 40.8±0.8 kJ/mol and a flash point of 53.1±13.0 °C . The compound has an index of refraction of 1.512 and a molar refractivity of 47.8±0.3 cm3 .Scientific Research Applications
Plant Life Cycle and Adaptation : Research has shown that advances in understanding ethylene, a compound related to Ethylidenecyclooctane, play a significant role in plant life cycle processes, impacting adaptation and reproduction (Lin, Zhong, & Grierson, 2009).
Extending Plant Life : Ethylene-blocking compounds, closely related to Ethylidenecyclooctane, can extend the life of plants by preventing senescence and slowing down the ripening process in flowers, fruits, and vegetables (Sisler & Serek, 2003).
Chemical Synthesis : Ethyl cyclopropylidene acetate and analogs, which include structures similar to Ethylidenecyclooctane, can be synthesized through acid-catalyzed Wittig reactions. These compounds are useful in producing spirocyclopropyl substitutes (Spitzner & Swoboda, 1986).
Polymer and Natural Product Synthesis : Combining enyne metathesis and Diels-Alder reaction, processes relevant to Ethylidenecyclooctane, can produce complex polycarbocycles and heterocycles. These are important in synthesizing amino acid derivatives, natural products, and heterocycles (Kotha, Meshram, & Tiwari, 2009).
Ethylene Biosynthesis Regulation : The Arabidopsis ETO1 protein, which interacts with compounds similar to Ethylidenecyclooctane, regulates ethylene concentration in plants, allowing rapid modulation in response to various stresses (Wang, Yoshida, Lurin, & Ecker, 2004).
Medical Device Sterilization : Ethylene oxide sterilization, related to Ethylidenecyclooctane, shows promise for sterilizing medical devices. The challenges include developing accurate mathematical models for safety and efficacy (Mendes, Brandão, & Silva, 2007).
Analytical Chemistry : HPLC-UV is a robust method for analyzing psychoactive arylcyclohexylamines, a group that includes compounds structurally similar to Ethylidenecyclooctane, in various biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Safety And Hazards
properties
IUPAC Name |
ethylidenecyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2H,3-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKCFIRHYCWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173478 | |
Record name | Ethylidenecyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylidenecyclooctane | |
CAS RN |
19780-51-9 | |
Record name | Ethylidenecyclooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylidenecyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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